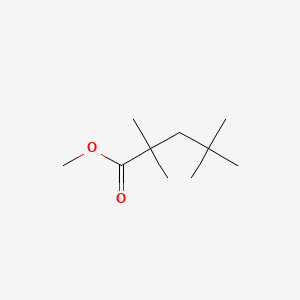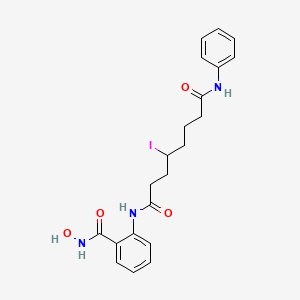![molecular formula C9H11N5O3 B13818794 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one is a pterin derivative that consists of pterin bearing amino, oxo, and 1,2-dihydroxypropyl substituents at positions 2, 4, and 6 respectively . This compound is a member of the class of biopterins and is known for its significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one involves multiple steps. One common method includes the reaction of a pterin derivative with an appropriate dihydroxypropylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pterin derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one has numerous scientific research applications, including:
Biology: The compound plays a role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor for various enzymes, influencing their activity and the metabolic processes they regulate . It may also interact with cellular receptors and signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(4-nitrophenyl)-1,3-propanediol: This compound shares structural similarities with 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one and undergoes similar chemical reactions.
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydropteridin-4(1H)-one: Another pterin derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a cofactor for enzymes and its role in various metabolic pathways distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H11N5O3 |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6+/m0/s1 |
InChI Key |
LNXRKRFGNHXANN-BBIVZNJYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
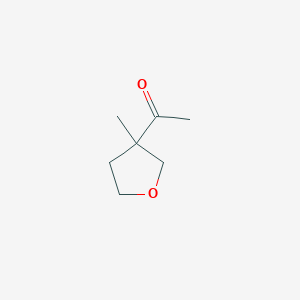
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
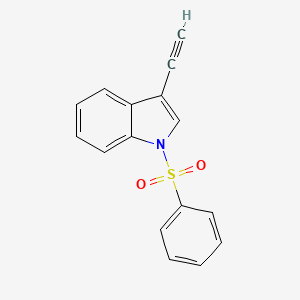
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
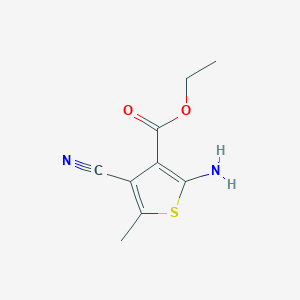
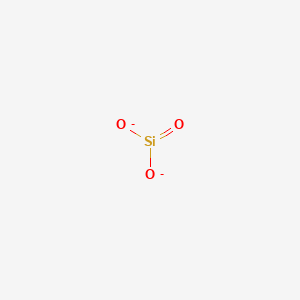
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
